Propikacin
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Overview
Description
Propikacin: is an aminoglycoside antibiotic known for its potent antibacterial properties. It is primarily used to treat infections caused by Gram-negative bacteria. This compound works by inhibiting protein synthesis in bacteria, leading to their death. This compound is particularly effective against strains that are resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propikacin is synthesized through a series of chemical reactions starting from kanamycin A. The process involves acylation with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes followed by extraction and purification. The fermentation process uses specific strains of bacteria that produce the antibiotic, which is then extracted using solvent extraction methods and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: Propikacin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Propikacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents and in the study of fermentation processes for antibiotic production
Mechanism of Action
Propikacin exerts its effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and tRNA acceptor sites. This disruption inhibits protein synthesis, leading to bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Gentamicin: Widely used aminoglycoside with a broader spectrum of activity.
Tobramycin: Similar to gentamicin but with better activity against Pseudomonas aeruginosa.
Uniqueness of Propikacin: this compound is unique due to its specific structural modifications, which confer enhanced activity against certain resistant bacterial strains. Its ability to overcome resistance mechanisms makes it a valuable antibiotic in clinical settings .
Properties
CAS No. |
66887-96-5 |
---|---|
Molecular Formula |
C21H43N5O12 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1,3-dihydroxypropan-2-ylamino)-2-hydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C21H43N5O12/c22-2-9-14(31)15(32)12(25)20(35-9)37-18-7(23)1-8(26-6(3-27)4-28)19(17(18)34)38-21-16(33)11(24)13(30)10(5-29)36-21/h6-21,26-34H,1-5,22-25H2/t7-,8+,9+,10+,11-,12+,13+,14+,15+,16+,17-,18+,19-,20+,21+/m0/s1 |
InChI Key |
ZEFUFVWPRPISAD-FLUPTLLOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(CO)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
SMILES |
C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-N-(1,3-dihydroxy-2-propyl)kanamycin B UK 31,214 UK 31214 UK-31214 UK31214 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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